1-(2'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanone
Overview
Description
1-(2’-Hydroxy-[1,1’-biphenyl]-4-yl)ethanone is an organic compound with the molecular formula C14H12O2 It is a derivative of biphenyl, featuring a hydroxy group at the 2’ position and an ethanone group at the 4’ position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2’-Hydroxy-[1,1’-biphenyl]-4-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl derivatives. The reaction typically uses an acyl chloride, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction proceeds under anhydrous conditions to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(2’-Hydroxy-[1,1’-biphenyl]-4-yl)ethanone may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2’-Hydroxy-[1,1’-biphenyl]-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used in the presence of catalysts like iron(III) chloride or sulfuric acid.
Major Products:
Oxidation: Formation of 1-(2’-Hydroxy-[1,1’-biphenyl]-4-yl)ethanoic acid.
Reduction: Formation of 1-(2’-Hydroxy-[1,1’-biphenyl]-4-yl)ethanol.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
1-(2’-Hydroxy-[1,1’-biphenyl]-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its structural properties.
Mechanism of Action
The mechanism of action of 1-(2’-Hydroxy-[1,1’-biphenyl]-4-yl)ethanone involves its interaction with molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The biphenyl structure allows for π-π interactions, which can affect its activity in biological systems. The ethanone group can undergo nucleophilic attack, leading to various chemical transformations.
Comparison with Similar Compounds
1-(2’-Hydroxy-[1,1’-biphenyl]-4-yl)ethanone can be compared with similar compounds such as:
1-(2-Hydroxyphenyl)ethanone: Lacks the biphenyl structure, resulting in different chemical and biological properties.
1-(4-Hydroxyphenyl)ethanone: The hydroxy group is positioned differently, affecting its reactivity and applications.
2’-Hydroxy-4’-methoxyacetophenone:
The uniqueness of 1-(2’-Hydroxy-[1,1’-biphenyl]-4-yl)ethanone lies in its specific substitution pattern on the biphenyl ring, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
1-[4-(2-hydroxyphenyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10(15)11-6-8-12(9-7-11)13-4-2-3-5-14(13)16/h2-9,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKOZQTVEOCZLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50579155 | |
Record name | 1-(2'-Hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50579155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21849-93-4 | |
Record name | 1-(2′-Hydroxy[1,1′-biphenyl]-4-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21849-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2'-Hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50579155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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